

Replicating Published Findings on Fangchinoline (Fenfangjine G) Bioactivity: A Comparative Guide

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Compound of Interest

Compound Name: *Fenfangjine G*

Cat. No.: *B15588290*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bioactive properties of Fangchinoline, also known as **Fenfangjine G**, with a focus on replicating key published findings. We present a comparative analysis of its anti-cancer and anti-inflammatory activities, supported by experimental data and detailed protocols for key assays.

Quantitative Bioactivity Data

Fangchinoline has demonstrated significant cytotoxic and inhibitory effects across various cancer cell lines and inflammatory models. The following tables summarize the quantitative data from published studies, providing a clear comparison of its potency.

Cell Line	Cancer Type	Assay	IC50 Value (μM)	Reference
DLD-1	Colon Adenocarcinoma	MTT Assay	4.53	[1]
LoVo	Colon Adenocarcinoma	MTT Assay	5.17	[1]
A549	Non-small cell lung cancer	CCK-8 Assay	~9.45 (Derived from derivative study)	[2]
U266	Multiple Myeloma	Western Blot (p-STAT3)	Concentration-dependent inhibition (5-30 μM)	[3][4]
UMSCC47	Head and Neck Squamous Cell Carcinoma	Western Blot (p-STAT3)	Concentration-dependent inhibition (5-30 μM)	[4]
BxPC-3	Pancreatic Cancer	Western Blot (p-STAT3)	Concentration-dependent inhibition (5-30 μM)	[4]

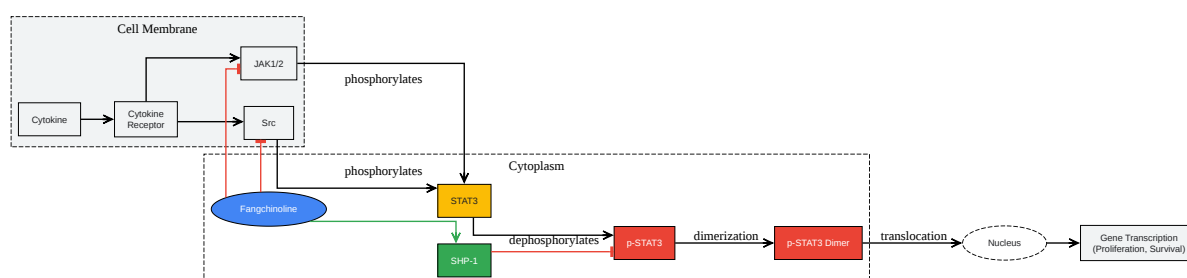
Key Signaling Pathways Modulated by Fangchinoline

Fangchinoline exerts its biological effects by modulating key signaling pathways involved in cancer progression and inflammation. The primary pathways identified in the literature are the STAT3 and NF-κB signaling cascades.

STAT3 Signaling Pathway

Constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.

[3][5] Fangchinoline has been shown to inhibit this pathway by reducing the phosphorylation of STAT3 and its upstream activators, JAK1/2 and Src.[3][4][6] This inhibition leads to the downregulation of STAT3 target genes and induction of apoptosis in cancer cells.[3][4][6]

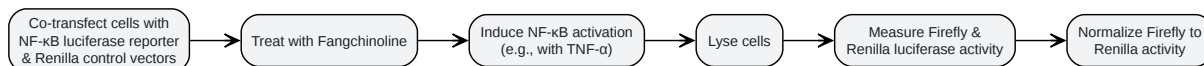
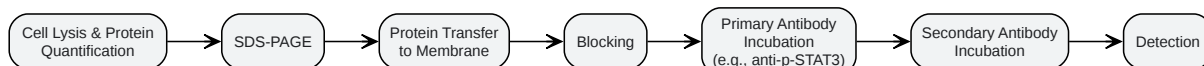
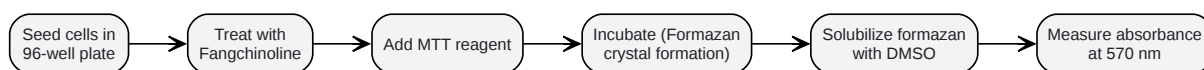
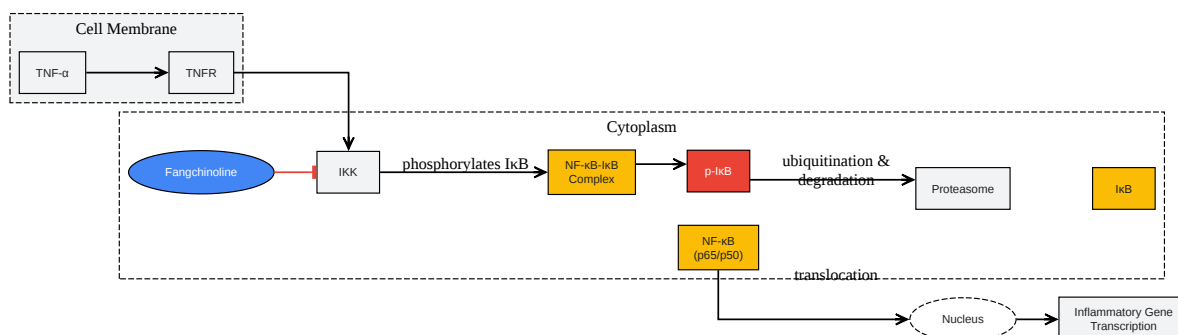


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Fangchinoline inhibits the STAT3 signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response.[7] In chronic inflammatory diseases and some cancers, this pathway is often constitutively active. Fangchinoline has been demonstrated to suppress the NF-κB pathway by inhibiting the phosphorylation of IκB kinase (IKK) and the p65 subunit of NF-κB.[8][9] This leads to the suppression of pro-inflammatory gene expression.[10]



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